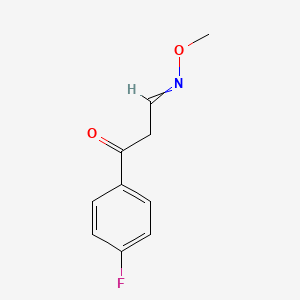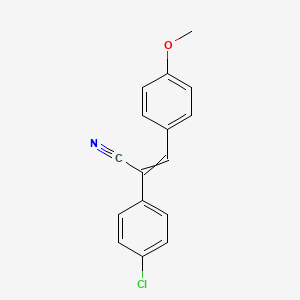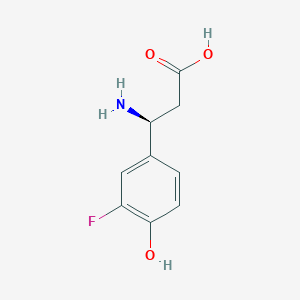![molecular formula C10H10Cl2N2O2 B11727049 N'-[1-(3,4-dichlorophenyl)ethylidene]methoxycarbohydrazide](/img/structure/B11727049.png)
N'-[1-(3,4-dichlorophenyl)ethylidene]methoxycarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[1-(3,4-dichlorophenyl)ethylidene]methoxycarbohydrazide is a chemical compound with the molecular formula C10H10Cl2N2O2 It is known for its unique structure, which includes a dichlorophenyl group and a methoxycarbohydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(3,4-dichlorophenyl)ethylidene]methoxycarbohydrazide typically involves the condensation of 3,4-dichloroacetophenone with methoxycarbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[1-(3,4-dichlorophenyl)ethylidene]methoxycarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[1-(3,4-dichlorophenyl)ethylidene]methoxycarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N’-[1-(3,4-dichlorophenyl)ethylidene]methoxycarbohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of N’-[1-(3,4-dichlorophenyl)ethylidene]methoxycarbohydrazide involves its interaction with specific molecular targets. The dichlorophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The methoxycarbohydrazide moiety may also play a role in binding to biological molecules, affecting their function. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[1-(3,4-dichlorophenyl)ethylidene]-2-(4-methylphenoxy)acetohydrazide
- N’-[1-(3,4-dichlorophenyl)ethylidene]-2-phenyl-4-quinolinecarbohydrazide
Uniqueness
N’-[1-(3,4-dichlorophenyl)ethylidene]methoxycarbohydrazide is unique due to its specific combination of a dichlorophenyl group and a methoxycarbohydrazide moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be advantageous in specific contexts.
Eigenschaften
Molekularformel |
C10H10Cl2N2O2 |
|---|---|
Molekulargewicht |
261.10 g/mol |
IUPAC-Name |
methyl N-[1-(3,4-dichlorophenyl)ethylideneamino]carbamate |
InChI |
InChI=1S/C10H10Cl2N2O2/c1-6(13-14-10(15)16-2)7-3-4-8(11)9(12)5-7/h3-5H,1-2H3,(H,14,15) |
InChI-Schlüssel |
ZQMXGUXUENZYOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NNC(=O)OC)C1=CC(=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


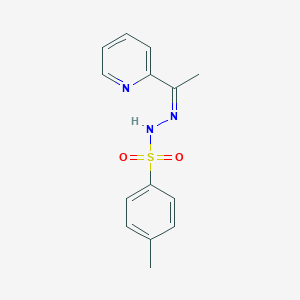
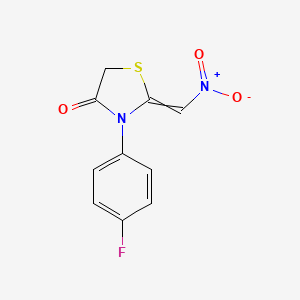
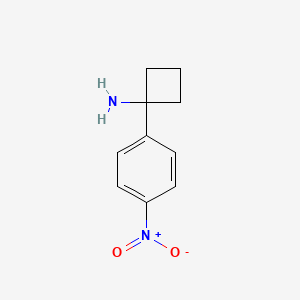

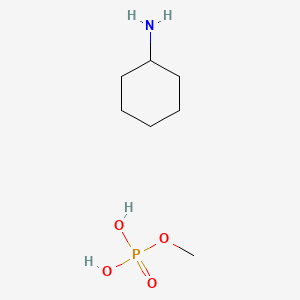

![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(4-fluorophenyl)methyl]amine](/img/structure/B11726993.png)
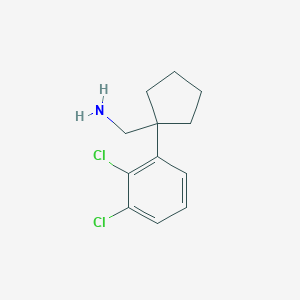
![(4R)-4-amino-4-[(sulfomethyl)carbamoyl]butanoic acid](/img/structure/B11727003.png)

